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Compound of Interest
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Cat. No.: B160249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
U-51605, a stable synthetic analog of the prostaglandin endoperoxide PGH2, presents a

compelling profile for researchers in thrombosis, inflammation, and cardiovascular disease.

This technical guide provides a comprehensive overview of the molecular structure,

mechanism of action, and key experimental findings related to U-51605. It is designed to serve

as a foundational resource for scientists engaged in drug discovery and development, offering

detailed insights into the compound's biological activities. This document summarizes its

inhibitory effects on crucial enzymes in the arachidonic acid cascade and its interaction with

prostanoid receptors, supported by quantitative data and conceptual experimental frameworks.

Molecular Structure and Physicochemical
Properties
U-51605, scientifically known as 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic

prostaglandin analog. Its core structure is characterized by a bicyclic azo-substituted ring,

which imparts stability compared to the highly reactive endoperoxide bridge of its natural

counterpart, PGH2.

Table 1: Physicochemical Properties of U-51605
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Property Value Source

IUPAC Name
9α,11α-azoprosta-5Z,13E-

dien-1-oic acid
[1]

CAS Number 64192-56-9 [1][2][3]

Molecular Formula C₂₀H₃₂N₂O₂ [2][3][4]

Molecular Weight 332.5 g/mol [1][2][3][4]

Canonical SMILES

CCCCCC/C=C/[C@H]1C2N=N

C(C2)

[C@@H]1C/C=C\CCCC(O)=O

[2]

Nature Synthetic PGH2 Analog [1][2]

Mechanism of Action
U-51605 exerts its biological effects primarily through the modulation of the arachidonic acid

cascade, a critical signaling pathway in inflammation and hemostasis. It functions as a dual

inhibitor of two key enzymes: prostacyclin (PGI2) synthase and thromboxane (TXA2) synthase.

Furthermore, it acts as a partial agonist at the thromboxane A2 receptor (TP receptor).[1][2]

Inhibition of Prostacyclin (PGI2) Synthase and
Thromboxane (TXA2) Synthase
U-51605 demonstrates a preferential, though not exclusive, inhibition of PGI2 synthase over

TXA2 synthase.[2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while

TXA2 is a vasoconstrictor and a promoter of platelet aggregation. The dual inhibitory action of

U-51605 results in a complex modulation of the delicate balance between these two opposing

signaling molecules.

Table 2: In Vitro Inhibitory Activity of U-51605
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Target
Cell/Enzyme
Source

Inhibition Data Source

Prostacyclin (PGI2)

Synthase
Not Specified IC₅₀ = 2 µM [1]

Prostacyclin (PGI2)

Synthase

Human Foreskin

Fibroblasts
IC₅₀ = 2.8 µM [2]

Thromboxane (TXA2)

Synthase
Human Platelets IC₅₀ = 5.6 µM [2]

Partial Agonism at the Thromboxane A2 (TP) Receptor
In addition to its enzymatic inhibition, U-51605 also directly interacts with the TP receptor,

exhibiting partial agonist activity.[1][2] This means that it can bind to and activate the receptor,

but with a lower maximal effect compared to a full agonist like TXA2. This property further

complicates its overall pharmacological profile, as it can both inhibit the production of the

natural TP receptor agonist (TXA2) and weakly stimulate the receptor itself.

Signaling Pathways
The following diagram illustrates the points of intervention of U-51605 within the arachidonic

acid signaling pathway.
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Caption: U-51605's intervention points in the arachidonic acid pathway.

Experimental Protocols
While the precise, detailed experimental protocols from the original characterization studies of

U-51605 are not fully available in the public domain, this section outlines the general

methodologies that are widely used for assessing the activities of compounds like U-51605.

Prostacyclin (PGI2) and Thromboxane (TXA2) Synthase
Inhibition Assays
A common approach to determine the inhibitory potential of a compound on PGI2 and TXA2

synthases involves incubating the respective enzymes with the substrate (PGH2) in the

presence and absence of the inhibitor. The production of the stable metabolites of PGI2 (6-

keto-PGF1α) and TXA2 (TXB2) is then quantified.

Conceptual Workflow:
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Caption: General workflow for determining enzyme inhibition by U-51605.

Key Steps:
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Enzyme Preparation: Microsomal fractions containing PGI2 synthase (from sources like

bovine aorta) or TXA2 synthase (from human platelets) are prepared.

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of

U-51605.

Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

Reaction Termination: The reaction is stopped after a defined period, often by the addition of

a quenching agent.

Product Quantification: The amount of the stable metabolites, 6-keto-PGF1α (for PGI2

synthase) or TXB2 (for TXA2 synthase), is measured using techniques such as Enzyme-

Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or Liquid

Chromatography-Mass Spectrometry (LC-MS/MS).

IC₅₀ Determination: The concentration of U-51605 that causes 50% inhibition of enzyme

activity (IC₅₀) is calculated from the dose-response curve.

TP Receptor Partial Agonism Assay
The partial agonist activity of U-51605 at the TP receptor can be assessed by measuring its

ability to induce a biological response known to be mediated by this receptor, such as platelet

aggregation or contraction of vascular smooth muscle.

Conceptual Logical Relationship:
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Caption: Logical flow for determining the partial agonism of U-51605.

Key Steps:

Preparation of Biological System: A system expressing TP receptors, such as washed

human platelets or isolated vascular rings, is prepared.

Stimulation: The biological system is stimulated with increasing concentrations of U-51605.

Response Measurement: The biological response is measured. For platelets, this could be

changes in light transmission using an aggregometer. For vascular rings, it would be the

measurement of isometric tension.

Comparison with Full Agonist: The maximal response induced by U-51605 is compared to

that of a known full agonist, such as the PGH2 analog U-46619. A lower maximal response

for U-51605 indicates partial agonism.

Conclusion
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U-51605 is a valuable pharmacological tool for the investigation of the arachidonic acid

cascade and its role in physiology and disease. Its dual inhibitory action on PGI2 and TXA2

synthases, coupled with its partial agonism at the TP receptor, results in a multifaceted

pharmacological profile. This technical guide provides a foundational understanding of its

molecular structure and biological activities, which can aid researchers in designing

experiments and interpreting results in the fields of pharmacology, drug discovery, and

molecular medicine. Further research to fully elucidate the downstream signaling

consequences of its complex mechanism of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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